1-[4-[(2-Chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
This compound belongs to the pyrido[1,2-a]benzimidazole class, characterized by a fused bicyclic core modified with a piperazinyl group, a 2-chlorophenyl-benzyl substituent, and an octyl chain at position 2. Its molecular formula is C₃₄H₃₇ClN₆, with a molecular weight of 573.17 g/mol (calculated from structural analogs in ).
Properties
IUPAC Name |
1-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42ClN5/c1-3-4-5-6-7-11-18-30-28(2)32(27-40)37-41-34-21-14-15-22-35(34)44(37)38(30)43-25-23-42(24-26-43)36(29-16-9-8-10-17-29)31-19-12-13-20-33(31)39/h8-10,12-17,19-22,36H,3-7,11,18,23-26H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPMASWXOVSXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-[(2-Chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 430.98 g/mol. The structure features a piperazine ring, which is commonly associated with various biological activities including anti-cancer and anti-inflammatory effects.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Studies have indicated that compounds with benzimidazole and piperazine moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications in the structure, such as the introduction of chlorine or methyl groups, have been shown to enhance antineoplastic activity. In vitro assays demonstrated that derivatives similar to this compound reduced cell viability in cancer models by inducing apoptosis and inhibiting cell proliferation .
2. Antimicrobial Properties
Research has highlighted the antimicrobial potential of piperazine-based compounds. The presence of the chlorophenyl group in this compound suggests it may possess antibacterial properties. A study reported moderate to strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential for development as an antimicrobial agent .
3. Enzyme Inhibition
Compounds containing piperazine structures have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. The enzyme inhibition profile of this compound could suggest applications in treating conditions like Alzheimer’s disease or managing urea levels in patients with renal issues .
Case Study 1: Anticancer Efficacy
In a controlled study, derivatives of benzimidazole containing piperazine were tested against human cancer cell lines. The results showed that certain modifications led to over 90% reduction in cell viability at specific concentrations (100 µg/mL) after 48 hours . This highlights the potential for further development into therapeutic agents.
Case Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial efficacy of similar compounds against various bacterial strains. The findings indicated that the synthesized compounds exhibited significant activity against Salmonella typhi and Bacillus subtilis, suggesting a promising avenue for antibiotic development .
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cancer cell death.
- Enzyme Interaction : Binding to active sites on enzymes, thereby inhibiting their function.
- Membrane Disruption : Alteration of bacterial cell membranes, leading to increased permeability and cell lysis.
Data Summary Table
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural uniqueness lies in its 2-octyl chain , 2-chlorophenyl-benzyl piperazinyl group , and 3-methyl substitution . Key analogs and their differences are summarized below:
Pharmacological Comparison
Antimicrobial Activity
Pyrido[1,2-a]benzimidazoles with cyano groups (e.g., position 4) and alkyl chains exhibit potent antimicrobial effects. For example:
- Compound 4 (indole-based analog, ): MIC = 12.5 µg/mL against S. typhi (vs. ciprofloxacin MIC = 25 µg/mL).
- Compound 6 (tosyloxy-substituted, ): Broad-spectrum activity against C. albicans (MIC ≤ 250 µg/mL).
The target compound’s octyl chain may enhance membrane disruption in Gram-negative bacteria, though direct data are lacking.
Anxiolytic Activity
Pyrido[1,2-a]benzimidazoles act as GABA-A receptor ligands (). Key analogs:
- WAY-321927 (): Anxiolytic pIC₅₀ = 7.2 (structurally similar but lacks octyl chain).
- 2-Benzyl derivatives (): Moderate activity due to reduced lipophilicity.
The target compound’s 2-chlorophenyl group may improve GABA-A binding vs. methoxy or fluoro substituents .
SAR Insights
- Piperazinyl substituents : Bulky aromatic groups (e.g., 2-chlorophenyl-benzyl) enhance receptor selectivity .
- Alkyl chains : Longer chains (e.g., octyl) improve lipophilicity but may reduce solubility .
- Electron-withdrawing groups : Chlorine at the phenyl ring increases stability and binding affinity vs. methoxy .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can researchers address low-yield intermediates?
Methodological Answer: The synthesis of this polycyclic compound involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. A critical intermediate is the piperazine-substituted benzimidazole core. To optimize yields:
- Use Schlenk techniques to exclude moisture during coupling reactions, as the 2-chlorophenyl group is sensitive to hydrolysis .
- Catalyze the cyclization step with palladium-based catalysts (e.g., Pd(OAc)₂) under inert atmospheres to enhance regioselectivity .
- Monitor intermediates via HPLC-MS to identify bottlenecks (e.g., a reported 55% yield drop at the piperazine-benzyl coupling step can be mitigated by adjusting stoichiometry to 1:1.2 for the chlorophenyl precursor) .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the integration of the 2-octyl chain and piperazine protons. Aromatic protons in the pyrido[1,2-a]benzimidazole ring typically appear as doublets between δ 7.2–8.5 ppm .
- High-Resolution Mass Spectrometry (HR-MS): Confirm the molecular ion peak (expected m/z ~650–660 for M⁺) and isotopic pattern matching the chlorine atom .
- Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition above 250°C indicates robustness for biological assays .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s bioactivity?
Methodological Answer:
- Core Modifications: Replace the 2-chlorophenyl group with fluorinated or methoxy analogs to evaluate electronic effects on receptor binding .
- Alkyl Chain Variations: Shorten the 2-octyl chain to C4 or C6 to study hydrophobicity-impacted membrane permeability .
- Control Experiments: Compare activity against analogs lacking the pyrido[1,2-a]benzimidazole moiety to isolate pharmacophore contributions .
Advanced Research Questions
Q. What computational strategies can predict binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS to model interactions with kinase targets (e.g., PI3Kγ). The 2-chlorophenyl group may occupy hydrophobic pockets, while the nitrile group participates in hydrogen bonding .
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity in aqueous environments .
Q. How should researchers address contradictions in reported bioactivity data across studies?
Methodological Answer:
- Batch Reproducibility: Test compound purity across labs using HPLC-UV (>98% purity threshold) to rule out impurity-driven variability .
- Assay Conditions: Standardize cell-based assays (e.g., ATP levels in kinase assays) to prevent false negatives from metabolic interference by the lipophilic 2-octyl chain .
- Meta-Analysis: Pool data from studies using the CRDC 2020 subclass RDF2050103 framework to harmonize experimental variables (e.g., solvent: DMSO concentration ≤0.1%) .
Q. What advanced catalytic systems can improve the scalability of this compound’s synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
